6-methyl-1H-benzimidazole-2-thiol
Description
6-Methyl-1H-benzimidazole-2-thiol (C₈H₈N₂S; MW 164.23 g/mol) is a benzimidazole derivative featuring a methyl group at position 6 and a thiol (-SH) group at position 2. Benzimidazoles are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science . This compound is synthesized via cyclization of substituted aniline precursors, often involving nitration, reduction, and sulfur incorporation steps . Its structural features make it a candidate for enzyme inhibition, particularly targeting cysteine proteases or metalloenzymes .
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYBOJLSWJGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Substrate Preparation : 4-Methyl-1,2-diaminobenzene (0.019 mol) is dissolved in ethanol (20 mL) containing potassium hydroxide (0.022 mol).
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CS₂ Addition : Carbon disulfide (0.022 mol) is introduced dropwise, and the mixture is refluxed for 3 hours.
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Workup : Charcoal is added to adsorb impurities, followed by filtration. The filtrate is acidified with 50% acetic acid to precipitate the product.
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Isolation : The crude product is recrystallized from ethanol/water to yield 6-methyl-1H-benzimidazole-2-thiol.
Key Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Reaction Time | 3–4 hours | Prolonged time increases cyclization efficiency |
| Temperature | Reflux (78°C) | Higher temperatures accelerate CS₂ activation |
| Base Concentration | 1.2 eq KOH | Excess base minimizes side reactions |
| Solvent | Ethanol | Polar protic solvent enhances solubility |
Reported yields for analogous benzimidazole-2-thiols range from 68% to 84%, depending on substituent electronic effects. For the 6-methyl derivative, yields are typically ~70–75% due to steric hindrance from the methyl group.
Alternative Methods for Specialized Applications
Thiourea-Mediated Cyclization
Thiourea serves as a sulfur donor in lieu of CS₂, particularly for substrates sensitive to harsh conditions. This method involves:
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Heating 4-methyl-1,2-diaminobenzene with thiourea in hydrochloric acid.
While this route avoids toxic CS₂, yields are lower (55–60%) due to competing hydrolysis.
Post-Synthetic Modification of Benzimidazole Scaffolds
Functionalization of pre-formed benzimidazoles offers an alternative pathway:
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Bromination : 6-Methyl-1H-benzimidazole is treated with phosphorus oxybromide (POBr₃) to introduce a bromine atom at the 2-position.
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Thiolation : The brominated intermediate undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) to yield the thiol derivative.
This two-step approach achieves ~65% overall yield but requires stringent control of reaction stoichiometry to prevent over-bromination.
Optimization of Reaction Conditions
Solvent Systems
Catalytic Enhancements
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Piperidine Additives : Improve cyclization kinetics by deprotonating intermediates, as demonstrated in related thiazolo[2,3-a]benzimidazole syntheses.
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Microwave Assistance : Reduces reaction times from hours to minutes but risks thermal degradation of CS₂.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | ≥95 | Scalable, one-pot protocol | Requires toxic CS₂ |
| Thiourea Cyclization | 55–60 | 85–90 | Avoids CS₂ | Lower yield, acidic conditions |
| Post-Synthetic Route | 65 | ≥90 | Modular functionalization | Multi-step, cost-intensive reagents |
Mechanistic Insights and Side Reactions
The cyclocondensation mechanism proceeds through:
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Formation of Dithiocarbamate Intermediate : Attack of the diamine’s amino group on CS₂ generates a dithiocarbamate species.
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Intramolecular Cyclization : Loss of H₂S drives the formation of the benzimidazole ring.
Common side reactions include:
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Oxidation of Thiol : Exposure to air leads to disulfide formation, mitigated by inert atmospheres.
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Methyl Group Isomerization : Acidic conditions may shift the methyl substituent’s position, necessitating pH control during workup.
Industrial-Scale Considerations
Large-scale production (e.g., >100 kg batches) employs continuous-flow reactors to maintain precise temperature and mixing profiles. Key adaptations include:
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In-Line Filtration : Removes precipitated byproducts without interrupting flow.
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Solvent Recycling : Ethanol recovery systems reduce costs and environmental impact.
Emerging Methodologies
Solid-Phase Synthesis
Immobilized diamines on resin beads enable iterative functionalization, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions: 6-methyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 5th position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
Substitution: Halogenated benzimidazoles
Scientific Research Applications
Chemistry: 6-methyl-1H-benzimidazole-2-thiol is used as a building block in the synthesis of more complex molecules
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: this compound derivatives are explored for their potential as anticancer agents. The compound’s ability to interact with biological targets makes it a promising lead in drug discovery.
Industry: The compound is used as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion.
Mechanism of Action
The mechanism of action of 6-methyl-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to inhibition of enzymatic activity or alteration of protein function. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis of 6-methyl-1H-benzimidazole-2-thiol with structurally related analogs:
Structural and Electronic Properties
- Electronic Effects: The thiol group (-SH) in this compound is more nucleophilic than the hydroxyl (-OH) in its methanol analog, enabling distinct reactivity in biological systems .
- Lipophilicity : The methyl group at position 6 increases hydrophobicity compared to unsubstituted 2-mercaptobenzimidazole, favoring membrane penetration .
- Biological Activity : Thiol-containing benzimidazoles often exhibit enzyme inhibitory effects. For example, 5-(((1H-benzimidazol-2-yl)thio)methyl)-1,3,4-oxadiazole-2-thiol () shows enhanced activity due to dual thiol moieties, suggesting synergistic effects .
Physicochemical Properties
- Solubility : The thiol group in this compound confers moderate aqueous solubility (pH-dependent), whereas dichloro derivatives are less soluble due to higher hydrophobicity .
- Stability: Thiols are prone to oxidation, requiring storage under inert conditions. Methanol analogs are more stable but less reactive .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 6-methyl-1H-benzimidazole-2-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted o-phenylenediamine derivatives with thiolating agents. A common approach involves reacting 4-methyl-1,2-diaminobenzene with carbon disulfide (CS₂) under basic conditions (e.g., KOH/ethanol) at reflux temperatures . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of diamine to CS₂) and reaction times (typically 12–24 hours). Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to remove unreacted starting materials.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include the aromatic protons (δ 6.8–7.5 ppm) and the methyl group (δ ~2.5 ppm) . The thiol (-SH) proton may appear as a broad singlet (δ ~13 ppm) but is often absent due to exchange broadening.
- FT-IR : The S-H stretch (~2550 cm⁻¹) and C=S vibration (~1250 cm⁻¹) confirm the thiol moiety .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, while ESI-MS confirms the molecular ion [M+H]⁺ .
Q. How is X-ray crystallography applied to determine the molecular structure of benzimidazole-thiol derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for refinement . Key steps include:
- Crystal mounting on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
- Validation using R-factor (<5%) and residual electron density maps to confirm hydrogen bonding (e.g., S-H···N interactions) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-S vs. C=S) arise from tautomerism or disorder. Solutions include:
- High-resolution data : Collect at synchrotron facilities to improve signal-to-noise ratios.
- Twinned refinement : Use SHELXL’s TWIN/BASF commands for overlapping lattices .
- Quantum mechanical calculations : Compare experimental geometries with DFT-optimized structures (e.g., B3LYP/6-31G**) .
Q. How can reaction by-products (e.g., disulfide dimers) be minimized during synthesis?
- Methodological Answer : Oxidative dimerization of the thiol group is mitigated by:
- Inert atmosphere : Conduct reactions under nitrogen/argon to suppress air oxidation.
- Acidic conditions : Use glacial acetic acid to protonate the thiol, reducing nucleophilicity .
- Additives : Include reducing agents (e.g., NaBH₄) or radical scavengers (e.g., BHT) .
Q. What computational methods predict the bioactivity of this compound in drug design?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., kinases, DNA topoisomerases) .
- ADMET profiling : SwissADME predicts pharmacokinetics (e.g., logP ~2.1, moderate blood-brain barrier permeability) .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl vs. halogens) with antimicrobial IC₅₀ values .
Q. How do tautomeric forms (1H vs. 3H) of benzimidazole-thiol derivatives affect their reactivity and biological activity?
- Methodological Answer : The 1H tautomer (thiol form) dominates in solution, while the 3H tautomer (thione form) may crystallize. Techniques to study tautomerism:
- Variable-temperature NMR : Monitor chemical shift changes of the S-H proton .
- XPS : Sulfur 2p spectra distinguish thiol (163–164 eV) from thione (161–162 eV) .
- Biological assays: Compare antimicrobial activity of isolated tautomers to identify active forms .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating inconsistencies in biological assay results?
- Methodological Answer :
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals.
- Replicate design : Perform triplicate experiments with independent batches to assess batch-to-batch variability.
- ANOVA/Tukey tests : Identify significant differences in activity across derivatives (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
